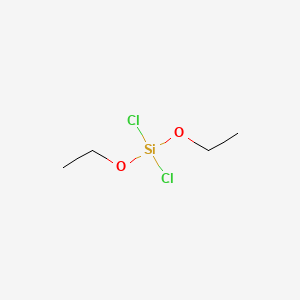

DIETHOXYDICHLOROSILANE

Description

Diethoxydichlorosilane (CAS: 4667-38-3, molecular formula: C₄H₁₀Cl₂O₂Si) is a chlorosilane derivative featuring two ethoxy (–OCH₂CH₃) and two chlorine (–Cl) groups bonded to a central silicon atom. This compound is primarily utilized in the synthesis of silicone-based materials, serving as a precursor for crosslinking agents or surface modifiers due to its dual reactivity: the chlorine atoms facilitate hydrolysis, while ethoxy groups enable condensation reactions. Its structure balances reactivity and stability, making it suitable for applications requiring controlled polymerization or functionalization of surfaces .

Properties

IUPAC Name |

dichloro(diethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2O2Si/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCXHBIETZKGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196901 | |

| Record name | Silane, dichlorodiethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4667-38-3 | |

| Record name | Silane, dichlorodiethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004667383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorodiethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxydichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

DIETHOXYDICHLOROSILANE is typically synthesized by reacting silicon chloride with ethanol . The reaction is generally carried out under an inert atmosphere to prevent moisture from interfering with the process. A drying agent is often used to remove any residual moisture . The reaction can be represented as follows:

[ \text{SiCl}_4 + 2 \text{EtOH} \rightarrow \text{Cl}_2\text{Si(OEt)}_2 + 2 \text{HCl} ]

In industrial settings, the production of dichloro(diethoxy)silane involves similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

DIETHOXYDICHLOROSILANE undergoes various chemical reactions, including hydrolysis, substitution, and condensation .

-

Hydrolysis: : When exposed to moisture, dichloro(diethoxy)silane hydrolyzes to form silicon dioxide and hydrochloric acid. [ \text{Cl}_2\text{Si(OEt)}_2 + 2 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 2 \text{EtOH} + 2 \text{HCl} ]

-

Substitution: : It can react with nucleophiles, such as alcohols or amines, to replace the chlorine atoms with other functional groups. [ \text{Cl}_2\text{Si(OEt)}_2 + 2 \text{RNH}_2 \rightarrow \text{(RNH)}_2\text{Si(OEt)}_2 + 2 \text{HCl} ]

-

Condensation: : this compound can undergo condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers. [ 2 \text{Cl}_2\text{Si(OEt)}_2 \rightarrow \text{(EtO)}_2\text{Si-O-Si(OEt)}_2 + 2 \text{HCl} ]

Scientific Research Applications

DIETHOXYDICHLOROSILANE has a wide range of applications in scientific research and industry .

Mechanism of Action

The mechanism of action of dichloro(diethoxy)silane involves its ability to form strong covalent bonds with various substrates . The silicon atom in dichloro(diethoxy)silane can form bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis . The compound’s reactivity is primarily due to the presence of the chlorine atoms, which can be easily replaced by other functional groups .

Comparison with Similar Compounds

Key Observations:

- Reactivity : Dichlorosilane (Cl₂H₂Si) is highly reactive due to the absence of bulky substituents, undergoing violent hydrolysis with water. In contrast, this compound’s ethoxy groups sterically hinder rapid hydrolysis, enabling controlled reactions .

- Volatility : Dimethyl Dichlorosilane (C₂H₆Cl₂Si) is more volatile (BP: 70°C) compared to this compound, which has a higher boiling point due to its larger molecular size .

- Functionality : Chloromethylmethyldiethoxysilane (CAS: 2212-10-4) incorporates a chloromethyl group, enabling additional reactivity for crosslinking in silicone elastomers .

Biological Activity

Diethoxydichlorosilane (DEDS) is an organosilicon compound with the chemical formula C₈H₁₆Cl₂O₂Si. It is primarily recognized for its utility in the synthesis of silicon-based materials and coatings, but emerging research highlights its potential biological activity. This article reviews the biological properties of DEDS, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action, applications, and implications for future research.

This compound is characterized by its dual functionality, featuring both ethoxy and chlorosilane groups. This unique structure allows DEDS to interact with biological systems in several ways:

- Silicon Interaction : The silicon atom in DEDS can form stable complexes with biomolecules, influencing cellular functions and signaling pathways.

- Reactivity : The chlorosilane groups can undergo hydrolysis, leading to the formation of silanol groups that may participate in further biological interactions.

The precise molecular targets and pathways affected by DEDS remain under investigation; however, preliminary studies suggest it may modulate enzyme activity and influence cell proliferation.

Biological Activity Studies

Recent studies have explored the biological effects of DEDS on various cell types. Here are some notable findings:

- Cytotoxicity : Research indicates that DEDS exhibits cytotoxic effects on cancer cell lines, potentially through the induction of oxidative stress and apoptosis. In vitro studies demonstrated a dose-dependent decrease in cell viability among treated cells compared to controls.

- Antimicrobial Properties : DEDS has shown promise as an antimicrobial agent. In a study evaluating its efficacy against various bacterial strains, DEDS demonstrated significant inhibitory effects, suggesting potential applications in infection control.

- Biocompatibility : Investigations into the biocompatibility of DEDS when used in biomedical applications (e.g., drug delivery systems) revealed that it can be safely incorporated into polymer matrices without eliciting significant cytotoxic responses.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Biocompatibility | Compatible with human cell lines in polymer matrices |

Case Studies

Several case studies have been conducted to further elucidate the biological activity of DEDS:

- Case Study 1 : A study on human breast cancer cells treated with varying concentrations of DEDS found that higher concentrations led to increased apoptosis markers. Flow cytometry analysis confirmed significant differences in apoptotic rates compared to untreated controls.

- Case Study 2 : In a wound healing model using fibroblast cells, DEDS-enhanced migration and proliferation were observed, indicating its potential role in tissue regeneration processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.